molecular formula C4H10Cl2NP B086145 Dichloro(diethylamino)phosphine CAS No. 1069-08-5

Dichloro(diethylamino)phosphine

Cat. No. B086145
CAS RN: 1069-08-5
M. Wt: 174.01 g/mol
InChI Key: BPEMCEULJQTJMI-UHFFFAOYSA-N
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Description

Dichloro(diethylamino)phosphine is a chemical compound used as a reagent for the preparation of diethylaminophosphine-metal complexes. It is also a critical starting material in the preparation of various phosphines, phosphoramidites, and the phosphitylation of alcohols .


Synthesis Analysis

The synthesis of Dichloro(diethylamino)phosphine involves various synthetic approaches. One of the most widely used and universal methods is the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines . Another method involves the reduction of Ph3P oxide with sodium, leading to its selective transformation to sodium benzo[b]phosphindol-5-ide and its derivatives .


Molecular Structure Analysis

The solid-state structure of Dichloro(diethylamino)phosphine was determined by X-ray diffraction using an in situ grown single crystal . The molecule contains a total of 17 bond(s), including 7 non-H bond(s) and 2 rotatable bond(s) .


Chemical Reactions Analysis

Dichloro(diethylamino)phosphine reacts violently with water . It is used as a reagent for the preparation of diethylaminophosphine-metal complexes and is a critical starting material in the preparation of various phosphines, phosphoramidites, and the phosphitylation of alcohols .


Physical And Chemical Properties Analysis

Dichloro(diethylamino)phosphine is a liquid at 20°C and should be stored at 0-10°C under inert gas . It has a molecular weight of 174.00, a boiling point of 189°C, a flash point of 83°C, and a specific gravity of 1.17 .

Scientific Research Applications

  • Synthesis of Fluorinated Compounds :

    • Reactions with zinc, magnesium, butyllithium, and tris(diethylamino)phosphine produce N-(2-chloro-1,2-difluorovinyl) derivatives of azoles. Such compounds have potential in developing new fluorinated materials or pharmaceuticals (Petko et al., 2010).
  • Transamination Route for Synthesis :

    • Tris(diethylamino)phosphine affords tertiary (amino) phosphines of various cyclic amines nearly quantitatively, offering an easy synthesis method under mild conditions (Hussain et al., 1988).
  • Nucleophilic Substitution in Organic Synthesis :

    • Lithiated derivatives of bis(diethylamino)chlorophosphine borane complex undergo substitution with various halides, leading to polyfunctional phosphines. This showcases its role in synthesizing complex organic molecules (Longeau & Knochel, 1996).
  • Water-Soluble Nanoparticle Synthesis :

    • A phosphine oxide polymer, using bis(dichlorophosphino)ethane, has been used to transfer nanoparticles from organic solvents to water. This is significant for applications in biomedicine and materials science (Kim et al., 2005).
  • C−C and C−H Activation :

    • Specific aromatic aminophosphine ligands with dichloro(diethylamino)phosphine groups undergo C−C activation with Rhodium(I) and C−H activation with Platinum(II), indicating its role in catalytic processes (Gandelman et al., 1997).
  • Nootropic Drug Precursors :

    • [4-(Diethylamino)phenyl]dichlorophosphine interacts with various reagents to form compounds that are precursors for a new analog of a nootropic drug (Gazizov et al., 2019).
  • DNA Fragment Synthesis :

    • A specific bis(diethylamino)phosphine reagent is effective for in situ preparation of d-nucleoside phosphoramidites, crucial for DNA fragment synthesis (Marugg et al., 2010).
  • Crystalline Adducts in Chemistry :

    • Tris(diethylamino)phosphine reacts with various diketones to form crystalline adducts of bipolar type, with structures established via X-ray diffraction analysis (Bogdanov et al., 2015).
  • Curved π-Conjugated Frameworks :

    • A tandem phospha-Friedel-Crafts reaction with dichloro(m-teraryl)phosphine creates triarylphosphine derivatives containing curved π-conjugated frameworks, important in materials science (Hatakeyama et al., 2011).
  • Chemical and Biological Research :

    • Various studies explore the reactivity, synthesis routes, and potential applications of dichloro(diethylamino)phosphine and its derivatives in fields ranging from materials science to medicinal chemistry, showcasing its versatility and importance in research (Li et al., 2009; Lukashev et al., 1993; Ruostesuo & Haapalainen, 1992; Khairullin et al., 1967; Opit et al., 2012; West & Stahl, 2012; Bogdanov et al., 2014; Niu et al., 2020; Ramirez et al., 1965; Mikołajczyk et al., 2002; Ocampo et al., 2015).

Safety And Hazards

Dichloro(diethylamino)phosphine is a combustible liquid that causes severe skin burns and eye damage . It may be corrosive to metals and reacts violently with water . It should be handled in a well-ventilated place with suitable protective equipment .

Future Directions

Dichloro(diethylamino)phosphine is a critical starting material in the preparation of various phosphines, phosphoramidites, and the phosphitylation of alcohols . Its use in the synthesis of these compounds suggests potential future directions in the field of organophosphorus chemistry .

properties

IUPAC Name

N-dichlorophosphanyl-N-ethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10Cl2NP/c1-3-7(4-2)8(5)6/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPEMCEULJQTJMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)P(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10Cl2NP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90369830
Record name Dichloro(diethylamino)phosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dichloro(diethylamino)phosphine

CAS RN

1069-08-5
Record name Dichloro(diethylamino)phosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethylphosphoramidous dichloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Dichloro(diethylamino)phosphine
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Citations

For This Compound
47
Citations
M Azouri, J Andrieu, M Picquet, H Cattey - Inorganic chemistry, 2009 - ACS Publications
The reaction between two 1,3-dialkylimidazolium-2-carboxylates 1a and 1b and two different dichlorophosphines (RPCl 2 , with R = Ph and NEt 2 ) led to new donor-stabilized …
Number of citations: 83 pubs.acs.org
L VAN, EU VAN DEN BERGHE, GP VAN DER KELEN - 1980 - pascal-francis.inist.fr
Keyword (fr) PHOSPHINE MINERALE PHOSPHINE ORGANIQUE AMINE PARAMETRE RMN EFFET SUBSTITUANT SPECTRE RMN SPECTROMETRIE RMN SOLUTION CHIMIQUE …
Number of citations: 0 pascal-francis.inist.fr
DR Peterman, LR Martin, JR Klaehn, MK Harrup… - … of radioanalytical and …, 2009 - Springer
A new extractant for the separation of actinide(III) and lanthanide(III) cations, bis(o-trifluoromethylphenyl) phosphinic acid (2) was synthesized. The synthetic route employed mirrors one …
Number of citations: 29 link.springer.com
T Diehl, P Lanzerath, G Franciò, W Leitner - ChemSusChem, 2022 - Wiley Online Library
Catalytic conversion of CO 2 and hydrogen to methanol was achieved in a self‐separating multiphasic system comprising the tailor‐made complex [Ru(CO)ClH(MACHO‐C 12 )] (…
SZ Luo, YM Li, ZZ Chen, H Abe, LP Cui… - Letters in Peptide …, 2003 - Springer
The symmetry phosphoramidite reagents were synthesized via atwo-step route and used for the `one pot' synthesis of thephosphoserine building block Fmoc-Ser(PO(OBzl)OH)-OH. …
Number of citations: 12 link.springer.com
JR Klaehn, DR Peterman, MK Harrup, RD Tillotson… - Inorganica Chimica …, 2008 - Elsevier
New aromatic dithiophosphinic acid (R 2 PS 2 H; DPAH) derivatives were isolated using a synthetic pathway based on nucleophilic addition at phosphorus, which leads to regiospecific …
Number of citations: 83 www.sciencedirect.com
AI Arkhypchuk, MP Santoni, S Ott - Organometallics, 2012 - ACS Publications
P,P-Dichlorophosphines 2a–c (RPCl 2 , R = Ph (a), t-Bu (b), 2,4,6-Me 3 Ph (c)) and P,P-dibromophosphines 4d,e (RPBr 2 , R = (i-Pr) 3 SiCC (d) and H 2 CCH (e)) react with …
Number of citations: 26 pubs.acs.org
G Franciò, K Wittmann, W Leitner - Journal of Organometallic Chemistry, 2001 - Elsevier
… Lithiation with n-BuLi and reaction with dichloro-diethylamino-phosphine produced the diaryl-diamino-phosphine (3) that was not isolated but hydrolized directly to obtain the desired …
Number of citations: 204 www.sciencedirect.com
C Hegedüs, J Madarász, I Gergely, Á Szöllo… - tetrahedron …, 2004 - Elsevier
The electronic and steric effects in the rhodium diphosphinite catalyzed asymmetric hydroformylation were investigated. Phosphinite basicity was varied by using 4-CH 3 , 4-CF 3 , 3,5-(…
Number of citations: 22 www.sciencedirect.com
M Sekine, H Tsuruoka, S Iimura… - The Journal of …, 1996 - ACS Publications
For the synthesis of 2‘-phosphorylated oligouridylates by use of new phosphoramidite building units, several masked phosphoryl groups have been examined as 2‘-phosphate …
Number of citations: 29 pubs.acs.org

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